N-cyclopentyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
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Overview
Description
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Cyclopentyl Group: The final step includes the coupling of the cyclopentylamine with the sulfonylated tetrahydroquinoline intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
- N’-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Uniqueness
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide stands out due to its unique combination of a cyclopentyl group, a thiophene-2-sulfonyl group, and a tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-19(21-15-6-1-2-7-15)20(25)22-16-10-9-14-5-3-11-23(17(14)13-16)29(26,27)18-8-4-12-28-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNMUFIHNQRTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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